molecular formula C25H30N6O2 B602002 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide CAS No. 748812-53-5

1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide

Cat. No.: B602002
CAS No.: 748812-53-5
M. Wt: 446.56
InChI Key:
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Description

“1-(Pentanoylamino)-N-((2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide” is a metabolite of Irbesartan , an angiotensin II type 1 (AII1)-receptor antagonist . It has shown interesting affinity for the receptor .


Synthesis Analysis

The synthesis of additional compounds belonging to this series has been performed to investigate the influence of structure variations on affinity .


Molecular Structure Analysis

The molecular formula of the compound is C25H30N6O2 . The InChI representation is InChI=1S/C25H30N6O2/c1-2-3-10-22 (32)27-25 (15-6-7-16-25)24 (33)26-17-18-11-13-19 (14-12-18)20-8-4-5-9-21 (20)23-28-30-31-29-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3, (H,26,33) (H,27,32) (H,28,29,30,31) . The Canonical SMILES representation is CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 446.5 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Conformational Analysis

Research by Li et al. (2007) focused on the conformational analysis of Valsartan, a compound related to 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide, using nuclear magnetic resonance (NMR) spectroscopy. This study revealed the presence of two conformers in solution, highlighting the dynamic nature of these compounds in a solvent environment (Li et al., 2007).

Structural Influence on Receptor Affinity

Catalano et al. (2011) investigated the structural variations of 1‐pentanoyl‐N‐{[2'‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl}‐pyrrolidine‐2‐carboxamide. This research showed that the length of the acyl chain, the substitution of the amidic group, and the nature of the acidic one crucially influence the receptor interaction (Catalano et al., 2011).

Synthesis and Characterization

Wang et al. (2008) detailed the synthesis and characterization of a compound related to this compound, illustrating the steps involved in producing such compounds and their yields (Wang et al., 2008).

Synthesis of Analogous Compounds

Research by Ande (2012) on the synthesis of related heterocyclic compounds shows the broad applicability and potential significance of these chemical structures in pharmaceutical and medicinal chemistry (Ande, 2012).

Pharmacological Analysis

Kamble et al. (2017) conducted a pharmacological analysis of compounds similar to this compound, exploring their potential in therapeutic applications such as angiotensin-converting enzyme inhibition (Kamble et al., 2017).

Properties

IUPAC Name

1-(pentanoylamino)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-2-3-10-22(32)27-25(15-6-7-16-25)24(33)26-17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-28-30-31-29-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,26,33)(H,27,32)(H,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKGYCNZUGIDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225862
Record name SR-49498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748812-53-5
Record name SR-49498
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0748812535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-49498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-49498
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC4PBS252C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide
Reactant of Route 2
1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide
Reactant of Route 4
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1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide
Reactant of Route 5
1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide

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